N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Kinase inhibitor Structure-activity relationship Urea pharmacophore

This 2-ureidothiazole acetamide provides a structurally defined kinase probe with a cyclopentylurea pharmacophore—sterically and electronically distinct from phenylurea or cyclohexylurea analogs. The unsubstituted N-benzyl side chain avoids the altered cell proliferation profiles seen in 4-fluorobenzyl variants. With three independent SAR vectors (urea N-substituent, thiazole 5-position, acetamide N-substituent), it serves as an ideal starting point for CTPS1 or Src kinase inhibitor development. Delivered at ≥95% purity (HPLC). Contact suppliers for bulk pricing.

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
CAS No. 921876-03-1
Cat. No. B6569313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
CAS921876-03-1
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H22N4O2S/c23-16(19-11-13-6-2-1-3-7-13)10-15-12-25-18(21-15)22-17(24)20-14-8-4-5-9-14/h1-3,6-7,12,14H,4-5,8-11H2,(H,19,23)(H2,20,21,22,24)
InChIKeyIHRMCIARULRFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS 921876-03-1): Compound Identity and Physicochemical Profile


N-Benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS 921876-03-1, PubChem CID 27558385) is a synthetic small molecule with the molecular formula C₁₈H₂₂N₄O₂S and a molecular weight of 358.5 g/mol [1]. It belongs to the 2-ureidothiazole acetamide class, characterized by a 1,3-thiazole core bearing a cyclopentylurea moiety at the 2-position and an N-benzylacetamide side chain at the 4-position. This scaffold is structurally related to chemotypes explored as cytidine triphosphate synthase 1 (CTPS1) inhibitors [2] and Src kinase inhibitors [3]. Computed physicochemical properties from PubChem include XLogP3 of 2.3, topological polar surface area of 111 Ų, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. The compound is commercially available from multiple research chemical suppliers at a typical purity of 95% .

Why N-Benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Cannot Be Replaced by Generic Thiazole Acetamide Analogs


Within the 2-ureidothiazole acetamide class, three structural variables exert disproportionate influence on target engagement and selectivity: (i) the nature of the urea N-substituent (cyclopentyl in this compound versus aryl, alkyl, or cyclohexyl in analogs), (ii) the acetamide N-substituent (benzyl versus substituted benzyl, cyclopentyl, or alkyl), and (iii) the thiazole 5-position substituent (hydrogen versus halogen or alkyl). The cyclopentylurea moiety in CAS 921876-03-1 introduces a specific steric and hydrogen-bonding profile distinct from phenylurea or cyclohexylurea-containing analogs, which has been shown in the broader 2-ureidothiazole literature to alter kinase selectivity profiles [1]. The unsubstituted N-benzyl group distinguishes this compound from 4-fluorobenzyl derivatives, which exhibit different cell proliferation inhibition profiles (64–71% inhibition at 50 μM in BT-20 and CCRF cells for the 4-fluoro analog versus unreported activity for the unsubstituted benzyl variant) [2]. Generic substitution with close analogs (e.g., N-cyclopentyl or N-(4-methoxyphenyl) variants) would alter both the lipophilicity (XLogP) and hydrogen-bonding capacity, potentially shifting the compound's biological fingerprint in screening campaigns [3].

Quantitative Comparative Evidence for N-Benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Selection


Cyclopentylurea vs. Phenylurea Moiety: Differential Hydrogen-Bonding and Steric Profile for Kinase Selectivity Screening

The 2-ureidothiazole patent literature establishes that the urea N-substituent is a key determinant of CDK/cyclin kinase inhibitory activity, with cyclopentylurea-containing derivatives demonstrating distinct selectivity compared to phenylurea analogs [1]. While no direct IC₅₀ data exist for CAS 921876-03-1, the cyclopentyl group provides a saturated, conformationally flexible ring with distinct steric volume (estimated Connolly surface area contribution approximately 85–95 Ų) compared to the planar phenyl ring (approximately 70–80 Ų), altering the hydrogen-bond geometry at the urea NH donors. This difference may translate into differential kinase selectivity when screened against a panel of serine/threonine and tyrosine kinases [2].

Kinase inhibitor Structure-activity relationship Urea pharmacophore

N-Benzyl vs. N-Cyclopentyl Acetamide Substitution: Lipophilicity and Hydrogen-Bonding Differentiation

CAS 921876-03-1 features an N-benzylacetamide side chain (XLogP3 = 2.3) [1]. The closest commercially available analog, N-cyclopentyl-2-[2-(cyclopentylcarbamamido)-1,3-thiazol-4-yl]acetamide (ChemDiv, MW 336.45, C₁₆H₂₄N₄O₂S), contains an N-cyclopentyl group in place of N-benzyl, resulting in predicted lower lipophilicity (estimated XLogP3 ~1.5–1.8) and one fewer aromatic ring . The N-benzyl group in the target compound introduces an aromatic π-system capable of engaging in π-π stacking or edge-to-face aromatic interactions with protein target residues, alongside contributing to a larger topological polar surface area (TPSA = 111 Ų for the target compound) [1]. In contrast, the N-cyclopentyl analog lacks this aromatic interaction capability.

Lipophilicity Medicinal chemistry SAR

CTPS1 Inhibitor Chemotype Alignment: Structural Congruence with Step Pharma Aminothiazole Patent Scope

The compound's 2-aminothiazole core with a urea-type substituent at the 2-position places it within the structural scope of Step Pharma's CTPS1 inhibitor patent family (US20240010645A1), which claims aminothiazole compounds of formula (I) as cytidine triphosphate synthase 1 inhibitors [1]. Step Pharma's clinical-stage CTPS1 inhibitor dencatistat (STP938/CTPS1-IN-2) has demonstrated IC₅₀ ≤ 0.1 μM against CTPS1 and selective inhibition of CTPS1 over CTPS2 . While CAS 921876-03-1 has not been evaluated in published CTPS1 enzymatic or cellular assays, its structural features (2-ureidothiazole core, acetamide side chain) are congruent with the pharmacophore requirements for CTPS1 active-site engagement as delineated in the patent disclosure [1]. Structurally distinct CTPS1 inhibitors from the sulfonamide series show different potency and selectivity profiles, indicating that the ureidothiazole chemotype occupies distinct chemical space within the CTPS1 inhibitor landscape.

CTPS1 Nucleotide metabolism Immuno-oncology

N-Benzylthiazole Acetamide Src Kinase Inhibitor Scaffold Comparison: Unsubstituted Benzyl Baseline

Fallah-Tafti et al. (2011) reported that the unsubstituted N-benzyl thiazole acetamide derivative 8a (structurally related but containing a 4-(2-morpholinoethoxy)phenyl group at the thiazole 2-position rather than a cyclopentylurea) inhibited c-Src kinase with GI₅₀ values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The 4-fluorobenzyl analog 8b showed 64–71% cell proliferation inhibition in BT-20 (breast) and CCRF-CEM (leukemia) cells at 50 μM [1]. CAS 921876-03-1 differs from 8a at the thiazole 2-position (cyclopentylurea vs. 4-(2-morpholinoethoxy)phenyl), which constitutes a major pharmacophore switch. No Src kinase or antiproliferative data are available for the cyclopentylurea-containing series, preventing direct potency comparison but establishing that the N-benzyl group alone does not determine activity—the thiazole 2-substituent is a critical co-determinant.

Src kinase Anticancer GI50

Recommended Application Scenarios for N-Benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide Based on Available Evidence


Kinase Selectivity Panel Screening as a Cyclopentylurea-Containing 2-Ureidothiazole Probe

The compound's 2-ureidothiazole scaffold with a cyclopentylurea moiety represents a structurally distinct kinase inhibitor pharmacophore, as supported by the 2-ureidothiazole patent literature demonstrating CDK/cyclin kinase inhibition [1]. Researchers profiling kinase selectivity across diverse chemotypes may use CAS 921876-03-1 as a probe representing the cyclopentylurea sub-class, distinct from phenylurea, cyclohexylurea, or morpholinoethoxy-phenyl containing analogs. The N-benzyl group provides additional aromatic interaction potential that differentiates it from N-alkyl analogs in the same series [2].

CTPS1 Inhibitor Chemical Tool Exploration and SAR Expansion

The compound's 2-aminothiazole core with a urea-type substituent places it within the structural scope of Step Pharma's CTPS1 inhibitor patents [3]. For laboratories investigating CTPS1 as a therapeutic target in oncology (lymphoma, leukemia) or immunology (T-cell and B-cell mediated disorders), this commercially available compound may serve as a starting point for structure-activity relationship (SAR) studies within the 2-ureidothiazole CTPS1 inhibitor chemotype space. Its cyclopentylurea and N-benzyl substitution pattern is distinct from clinical-stage CTPS1 inhibitors like dencatistat, offering an alternative chemical starting point [4].

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns

The compound's relatively low molecular weight (358.5 g/mol) and balanced physicochemical profile (XLogP3 = 2.3, TPSA = 111 Ų, 3 HBD, 4 HBA) make it a suitable candidate for fragment elaboration or scaffold-hopping approaches in medicinal chemistry programs targeting nucleotide metabolism enzymes or kinases [2]. The cyclopentylurea-thiazole-acetamide framework provides three distinct vectors for chemical modification: the urea N-substituent, the thiazole 5-position, and the acetamide N-substituent, each of which can be independently varied to explore SAR.

Physicochemical Comparator in Thiazole Acetamide Compound Library Design

With its experimentally verified purity specification (95%) and computed drug-likeness parameters (rotatable bonds = 6, complexity = 450), CAS 921876-03-1 can serve as a defined physicochemical benchmark for thiazole acetamide compound library design. When compared to the N-cyclopentyl analog (MW 336.45, lower XLogP3), it provides a reference point for evaluating the impact of N-benzyl versus N-alkyl substitution on solubility, permeability, and metabolic stability in the 2-ureidothiazole series [2].

Quote Request

Request a Quote for N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.